molecular formula C11H7BrN2O2S B13943920 8-bromo-2-(methylthio)benzofuro[3,2-d]pyrimidin-4(3H)-one

8-bromo-2-(methylthio)benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B13943920
M. Wt: 311.16 g/mol
InChI Key: NLTXMFFVBOCMIX-UHFFFAOYSA-N
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Description

8-bromo-2-(methylthio)benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of fused pyrimidines. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The structure of this compound includes a benzofuran ring fused with a pyrimidine ring, with a bromine atom at the 8th position and a methylthio group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-2-(methylthio)benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate reagent.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction with a suitable amine and a formylating agent.

    Bromination: The bromine atom is introduced at the 8th position using a brominating agent such as bromine or N-bromosuccinimide.

    Methylthio Group Introduction: The methylthio group is introduced at the 2nd position using a thiolating agent such as methylthiol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

8-bromo-2-(methylthio)benzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-brominated products.

    Substitution: Aminated or thiolated derivatives.

Mechanism of Action

The mechanism of action of 8-bromo-2-(methylthio)benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-bromo-2-(methylthio)benzofuro[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable scaffold for drug discovery and material science applications.

Properties

Molecular Formula

C11H7BrN2O2S

Molecular Weight

311.16 g/mol

IUPAC Name

8-bromo-2-methylsulfanyl-3H-[1]benzofuro[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C11H7BrN2O2S/c1-17-11-13-8-6-4-5(12)2-3-7(6)16-9(8)10(15)14-11/h2-4H,1H3,(H,13,14,15)

InChI Key

NLTXMFFVBOCMIX-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C(=O)N1)OC3=C2C=C(C=C3)Br

Origin of Product

United States

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